molecular formula C18H18BrN3O2S2 B2719208 3-(4-bromophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 362501-23-3

3-(4-bromophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2719208
CAS No.: 362501-23-3
M. Wt: 452.39
InChI Key: RDUJMEHKMMYOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidinone core. Key structural features include:

  • 3-(4-Bromophenyl) substituent: Introduces steric bulk and electron-withdrawing effects due to bromine.
  • Bicyclic core: The thieno[3,2-d]pyrimidin-4-one system provides a planar scaffold for molecular interactions .

Properties

IUPAC Name

3-(4-bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S2/c19-12-3-5-13(6-4-12)22-17(24)16-14(7-10-25-16)20-18(22)26-11-15(23)21-8-1-2-9-21/h3-6H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUJMEHKMMYOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-bromophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (hereafter referred to as compound X ) belongs to a class of thienopyrimidine derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of compound X through various studies and findings.

Chemical Structure and Properties

Compound X has a complex structure characterized by:

  • A thieno[3,2-d]pyrimidin-4-one core.
  • A 4-bromophenyl substituent that may enhance its reactivity and biological interactions.
  • A pyrrolidin-1-yl group linked to a carbonyl moiety which is known for its role in biological activity.

Biological Activity Overview

The biological activity of compound X has been investigated in several contexts:

Anticancer Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compound X inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival.
  • Case Study : A study on similar thienopyrimidine compounds demonstrated that they effectively inhibited the growth of melanoma cells by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Properties

Compounds with similar structures have also been reported to possess antimicrobial activity:

  • In vitro assays against bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that compound X exhibits moderate antibacterial effects. The presence of the bromine atom may play a role in enhancing this activity through halogen bonding interactions with microbial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of compound X has been suggested based on its structural analogs:

  • Research Findings : Thienopyrimidines have been shown to inhibit pro-inflammatory cytokines in cellular models. This suggests that compound X may similarly reduce inflammation by modulating immune responses.

Mechanistic Insights

The biological activities of compound X can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of kinases involved in cancer progression. Compound X may inhibit MEK1/2 kinases, disrupting downstream signaling pathways such as MAPK.
  • Enzyme Inhibition : The carbonyl functionality in the pyrrolidinyl group is known to participate in enzyme inhibition mechanisms, potentially affecting enzymes involved in metabolic processes.

Data Table: Summary of Biological Activities

Biological ActivityModel/Assay TypeObserved EffectReference
AnticancerCell proliferation assayInhibition of cell growth
AntimicrobialBacterial inhibition assayModerate antibacterial effects
Anti-inflammatoryCytokine release assayReduction in pro-inflammatory cytokines

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound ID & Source Core Structure Substituents/R-Groups Molecular Formula (Example) Key Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-Bromophenyl); 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl} C₂₀H₁₉BrN₄O₂S₂ (estimated) Bromine enhances lipophilicity; pyrrolidine improves solubility and basicity.
Tetrahydrobenzo-thienopyrimidine 3-(4-Bromophenyl); 2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl} C₂₈H₂₃BrN₂O₃S₂ Methoxy group increases electron density but reduces steric bulk vs. pyrrolidine.
Thieno[2,3-d]pyrimidin-4-one 3-Ethyl; 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}; 5,6-dimethyl C₁₉H₁₈FN₃O₂S₂ Fluorine enhances electronegativity; ethyl and methyl groups add hydrophobicity.
Cyclopenta-thienopyrimidine 3-(4-Chlorophenyl); 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl} C₂₄H₁₈BrClN₂O₂S₂ Chlorine vs. bromine alters halogen bonding; cyclopenta ring increases rigidity.
Tetrahydrobenzo-thienopyrimidine 3-(4-Ethoxyphenyl); 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl} C₂₇H₂₅BrN₂O₃S₂ Ethoxy group enhances lipophilicity compared to methoxy or pyrrolidine.
Tetrahydrobenzo-thienopyrimidine 3-(4-Chlorophenyl); 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl} C₂₄H₁₈BrClN₂O₂S₂ Direct comparison of bromine (target) vs. chlorine (this compound) in aryl groups.
Pyrimido[5,4-b]indol-4-one 3-(4-Ethoxyphenyl); 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl} C₂₃H₂₃N₅O₃S Pyrrolidine retained but indole core alters π-π stacking potential.
Thieno[3,2-d]pyrimidin-4-one 3-(4-Fluorophenyl); 2-{[(4-bromophenyl)methyl]sulfanyl} C₂₀H₁₅BrFN₃OS₂ Benzylsulfanyl chain reduces conformational flexibility vs. oxoethyl linker.

Key Observations

Substituent Effects: Halogens: Bromine (target) increases molecular weight and lipophilicity compared to chlorine () or fluorine () .

Pyrimidoindole cores () may enhance stacking interactions but reduce solubility compared to thienopyrimidinones .

Biological Implications :

  • Bromine’s larger atomic radius (vs. Cl/F) may improve target binding in hydrophobic pockets.
  • Pyrrolidine’s basicity could enhance solubility in physiological environments, a critical factor for bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.